molecular formula C13H19NO2 B3022163 (1-Benzylpyrrolidine-2,5-diyl)dimethanol CAS No. 92197-46-1

(1-Benzylpyrrolidine-2,5-diyl)dimethanol

Cat. No. B3022163
Key on ui cas rn: 92197-46-1
M. Wt: 221.29 g/mol
InChI Key: KDHJNPHFSBLEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06531468B2

Procedure details

A solution of 96.4 grams of 1-benzyl-pyrrolidine-2,5-dicarboxylic acid, 2-ethyl ester, 5-methyl ester in 380 ml of anhydrous tetrahydrofuran is dripped rapidly into a solution of lithium aluminum hydride (437 mmol) in tetrahydrofuran (1.4 liter) at 0° C. After complete addition, the mixture is stirred for 3 hours at ambient temperature and then carefully quenched with 57.8 ml of water followed by 38.6 ml of 10% sodium hydroxide. The mixture is stirred overnight, filtered through Celite, the Celite washed with CH2Cl2 and the combined filtrate evaporated to provide 67.11 grams of crude (1-benzyl-5-hydroxymethyl-pyrrolidine-2-yl)-methanol.
Name
1-benzyl-pyrrolidine-2,5-dicarboxylic acid, 2-ethyl ester
Quantity
96.4 g
Type
reactant
Reaction Step One
[Compound]
Name
5-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
437 mmol
Type
reactant
Reaction Step Three
Quantity
1.4 L
Type
solvent
Reaction Step Three
Quantity
380 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:12]([C:13]([O-])=[O:14])[CH2:11][CH2:10][CH:9]1[C:16](OCC)=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH2:1]([N:8]1[CH:12]([CH2:13][OH:14])[CH2:11][CH2:10][CH:9]1[CH2:16][OH:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-benzyl-pyrrolidine-2,5-dicarboxylic acid, 2-ethyl ester
Quantity
96.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCC1C(=O)[O-])C(=O)OCC
Step Two
Name
5-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
437 mmol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.4 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
380 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
carefully quenched with 57.8 ml of water
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the Celite washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the combined filtrate evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCC1CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 67.11 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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